molecular formula C16H12O B095849 2-Phenoxy-naphthalene CAS No. 19420-29-2

2-Phenoxy-naphthalene

Cat. No. B095849
CAS RN: 19420-29-2
M. Wt: 220.26 g/mol
InChI Key: IYDAQAZENRCVOL-UHFFFAOYSA-N
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Description

2-Phenoxy-naphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-Phenoxy-naphthalene is not well understood. However, it is believed that it binds to metal ions and forms a complex, which results in a change in fluorescence intensity. The exact mechanism of this process is still under investigation.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered harmful to humans or animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Phenoxy-naphthalene is its high selectivity and sensitivity towards metal ions. It is also relatively easy to synthesize and can be used in a wide range of applications. However, one of the main limitations is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the research of 2-Phenoxy-naphthalene. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications in the field of catalysis. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-Phenoxy-naphthalene involves the reaction of 2-naphthol with phenyl magnesium bromide in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 75-77°C.

Scientific Research Applications

2-Phenoxy-naphthalene has been extensively used in scientific research due to its potential applications in various fields. It is primarily used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron. It has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and as a building block for the synthesis of other organic compounds.

properties

CAS RN

19420-29-2

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

IUPAC Name

2-phenoxynaphthalene

InChI

InChI=1S/C16H12O/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H

InChI Key

IYDAQAZENRCVOL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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